N-benzyl-4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide
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Overview
Description
N-benzyl-4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H23N3O2S and its molecular weight is 345.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Anti-Inflammatory and Analgesic Agents : A study by Abu‐Hashem et al. (2020) focused on the synthesis of novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. These compounds were screened as cyclooxygenase inhibitors, showing promising results in inhibiting COX-2 selectively, with some compounds exhibiting comparable or superior efficacy to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activities : Reddy et al. (2013) synthesized urea and thiourea derivatives of piperazine doped with febuxostat, demonstrating potent antiviral and antimicrobial activities. Notably, certain derivatives exhibited promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity (Reddy et al., 2013).
Antipsychotic Agents : Research into heterocyclic carboxamides as potential antipsychotic agents revealed derivatives exhibiting potent in vitro activities against dopamine and serotonin receptors. These findings suggest potential applications in treating psychoses with fewer extrapyramidal side effects (Norman et al., 1996).
Enzyme Inhibition : A study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives explored their anti-acetylcholinesterase (anti-AChE) activity, identifying potent inhibitors of acetylcholinesterase, a target for antidementia agent development (Sugimoto et al., 1990).
Mechanism of Action
Target of Action
It is known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activities . They have been found to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Mode of Action
It can be inferred from the known activities of thiophene-based analogs that the compound likely interacts with its targets to induce changes that result in its observed biological effects .
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene-based analogs, it can be inferred that multiple pathways may be affected .
Result of Action
Based on the known biological activities of thiophene-based analogs, it can be inferred that the compound likely induces changes at the molecular and cellular levels that result in its observed biological effects .
Properties
IUPAC Name |
N-benzyl-4-(2-hydroxy-2-thiophen-2-ylethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c22-16(17-7-4-12-24-17)14-20-8-10-21(11-9-20)18(23)19-13-15-5-2-1-3-6-15/h1-7,12,16,22H,8-11,13-14H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBGHRJLMWEQQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.